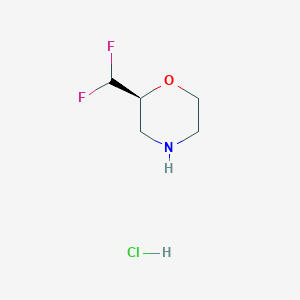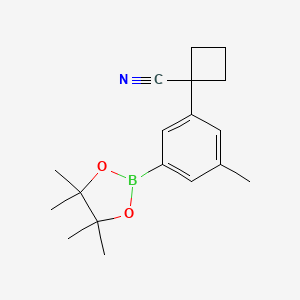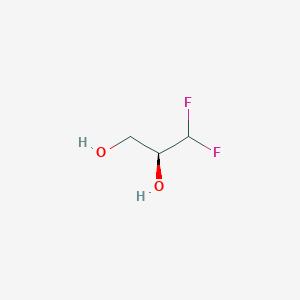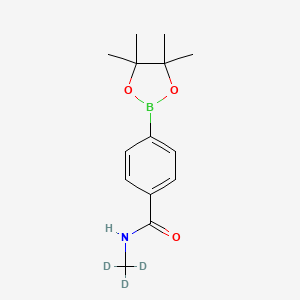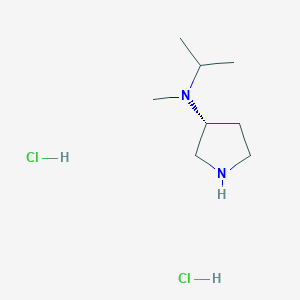![molecular formula C13H16O5S2 B14032797 [(1S,4S,7S)-3-methoxy-2-oxa-5-thiabicyclo[2.2.1]heptan-7-yl] 4-methylbenzenesulfonate](/img/structure/B14032797.png)
[(1S,4S,7S)-3-methoxy-2-oxa-5-thiabicyclo[2.2.1]heptan-7-yl] 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1S,4S,7S)-3-methoxy-2-oxa-5-thiabicyclo[221]heptan-7-yl] 4-methylbenzenesulfonate is a complex organic compound characterized by its unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,4S,7S)-3-methoxy-2-oxa-5-thiabicyclo[2.2.1]heptan-7-yl] 4-methylbenzenesulfonate typically involves multiple steps, starting from readily available precursors. One common route involves the cyclization of a suitable precursor under acidic or basic conditions to form the bicyclic core. This is followed by the introduction of the methoxy and oxo groups through selective functionalization reactions. The final step involves the sulfonation of the bicyclic intermediate with 4-methylbenzenesulfonyl chloride under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistent quality and reducing waste.
Analyse Chemischer Reaktionen
Types of Reactions
[(1S,4S,7S)-3-methoxy-2-oxa-5-thiabicyclo[2.2.1]heptan-7-yl] 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can be performed to replace the methoxy group with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or thiols.
Wissenschaftliche Forschungsanwendungen
[(1S,4S,7S)-3-methoxy-2-oxa-5-thiabicyclo[2.2.1]heptan-7-yl] 4-methylbenzenesulfonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism by which [(1S,4S,7S)-3-methoxy-2-oxa-5-thiabicyclo[2.2.1]heptan-7-yl] 4-methylbenzenesulfonate exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The exact pathways involved can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[(1S,4S,7S)-3-methoxy-2-oxa-5-thiabicyclo[2.2.1]heptan-7-yl] 4-methylbenzenesulfonate: shares similarities with other bicyclic sulfonates, such as:
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their spatial arrangement, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C13H16O5S2 |
|---|---|
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
[(1S,4S,7S)-3-methoxy-2-oxa-5-thiabicyclo[2.2.1]heptan-7-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H16O5S2/c1-8-3-5-9(6-4-8)20(14,15)18-11-10-7-19-12(11)13(16-2)17-10/h3-6,10-13H,7H2,1-2H3/t10-,11+,12+,13?/m1/s1 |
InChI-Schlüssel |
ZNJJQZWRSQYRMY-VHGBLZLWSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@H]2[C@H]3CS[C@@H]2C(O3)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2C3CSC2C(O3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


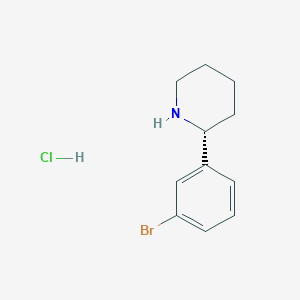

![cis-t-Butyl 3a,6a-difluoro-4-oxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B14032733.png)
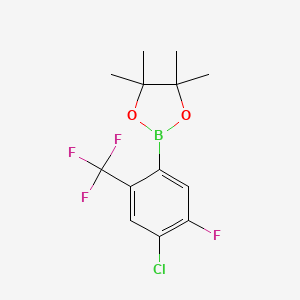
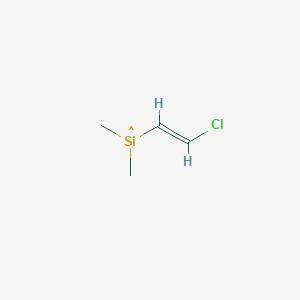
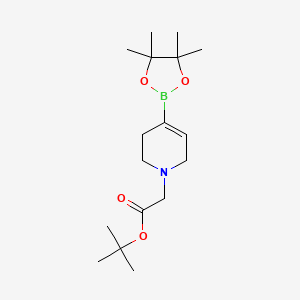
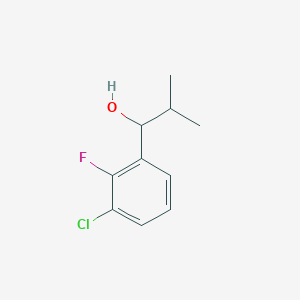
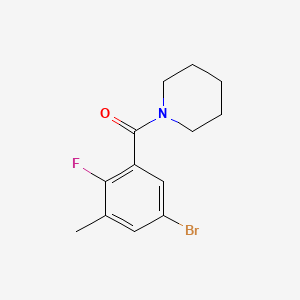
![4,7-Dihydro-4-oxo-1H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B14032769.png)
